Ethanedione, di-4-pyridinyl-

CAS No.: 95195-42-9

Cat. No.: VC3746316

Molecular Formula: C12H8N2O2

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95195-42-9 |

|---|---|

| Molecular Formula | C12H8N2O2 |

| Molecular Weight | 212.2 g/mol |

| IUPAC Name | 1,2-dipyridin-4-ylethane-1,2-dione |

| Standard InChI | InChI=1S/C12H8N2O2/c15-11(9-1-5-13-6-2-9)12(16)10-3-7-14-8-4-10/h1-8H |

| Standard InChI Key | NQMXKCIJTKUBHD-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C(=O)C(=O)C2=CC=NC=C2 |

| Canonical SMILES | C1=CN=CC=C1C(=O)C(=O)C2=CC=NC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Ethanedione, di-4-pyridinyl- is identified by several nomenclature systems and identifiers in chemical databases and literature. The compound is registered with CAS number 95195-42-9 and possesses the molecular formula C₁₂H₈N₂O₂ . It is also known by several synonyms including di-pyridin-4-yl-ethanedione, 1,2-dipyridin-4-ylethane-1,2-dione, and Ethanedione, di-4-pyridinyl- (9CI) . The MDL number assigned to this compound is MFCD00459278, providing an additional reference point for database searches .

Structural Features

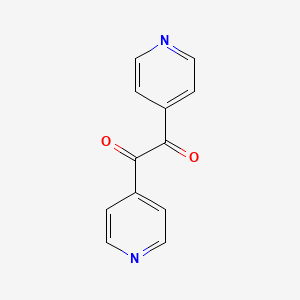

The molecular structure of this compound consists of two pyridine rings connected through a dicarbonyl (ethanedione) linkage. Specifically, the connection occurs at the 4-position of each pyridine ring, distinguishing it from other pyridine-containing dicarbonyl compounds. The systematic arrangement results in a relatively planar molecule with interesting electronic properties due to the conjugation between the pyridine rings and the carbonyl groups.

Physical and Chemical Properties

The compound has a precise molecular weight of 212.20412 g/mol and typically appears as a powder in its commercial form . The following table summarizes the key physical and chemical properties of Ethanedione, di-4-pyridinyl-:

| Property | Value |

|---|---|

| CAS Number | 95195-42-9 |

| Molecular Formula | C₁₂H₈N₂O₂ |

| Molecular Weight | 212.20412 g/mol |

| Physical Appearance | Powder |

| Standard Purity | ≥99% |

The presence of two pyridine rings with nitrogen atoms at defined positions, coupled with the dicarbonyl functionality, contributes to the compound's unique reactivity profile and potential applications in various chemical processes.

Applications and Uses

Analytical Applications

The primary application of Ethanedione, di-4-pyridinyl- appears to be as an analytical reagent. Commercial suppliers produce the compound in various standard grades, including:

-

Military grade (Mil Spec)

-

ACS, Reagent, and Technical Grade

-

Food, Agricultural, and Pharmaceutical Grade

-

Optical Grade

-

USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia)

This diversity of grades indicates its utility across multiple analytical disciplines and quality control environments.

Metal-Organic Framework Applications

An important application of this compound is in the formation of Metal-Organic Frameworks (MOFs). The compound is specifically marketed as "1,2-Dipyridin-4-ylethane-1,2-dione MOF," suggesting its role as a ligand in coordination chemistry to construct three-dimensional porous networks . MOFs have gained significant attention in recent years for applications in:

-

Gas storage and separation

-

Catalysis

-

Sensing

-

Drug delivery

The specific properties of MOFs containing Ethanedione, di-4-pyridinyl- would be determined by the metal centers employed and the resulting framework architecture.

Comparative Analysis with Related Compounds

Comparison with Ethanedione, di-3-pyridinyl-

A closely related compound is Ethanedione, di-3-pyridinyl- (CAS: 35779-39-6), which differs only in the position of attachment of the pyridine rings to the ethanedione group (3-position instead of 4-position) . This positional isomer has its own unique properties and applications, providing an interesting comparison:

| Property | Ethanedione, di-4-pyridinyl- | Ethanedione, di-3-pyridinyl- |

|---|---|---|

| CAS Number | 95195-42-9 | 35779-39-6 |

| Synonyms | di-pyridin-4-yl-ethanedione | 3,3'-Pyridil |

| Molecular Formula | C₁₂H₈N₂O₂ | C₁₂H₈N₂O₂ |

| Hazards | Not fully documented in search results | Harmful if swallowed, causes serious eye irritation |

The di-3-pyridinyl isomer is classified with hazard codes including H302 (Harmful if swallowed) and H319 (Causes serious eye irritation), reflecting its toxicological profile . These properties may provide insight into potential hazards of the di-4-pyridinyl isomer, though direct experimental confirmation would be necessary.

Relationship to Diphenyl Ethanedione

Another relevant comparison is with diphenyl ethanedione (Benzil, CAS: 134-81-6), which has phenyl rings in place of the pyridine rings . The replacement of nitrogen-containing heterocycles with phenyl groups significantly alters the electronic properties and reactivity of the compound. Benzil has been extensively studied and has established applications in organic synthesis and as a photoinitiator.

Research Developments and Future Prospects

Current Research Trends

Recent research in pyridine chemistry has focused on selective functionalization methods, which may have implications for the synthesis and derivatization of Ethanedione, di-4-pyridinyl-. For example, advances in C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) could potentially provide new synthetic routes or modifications to this compound .

The development of 4-pyridyl pyridinium salt intermediates to obtain 4-aminopyridine products represents an important advancement in pyridine chemistry that could be relevant to the modification or derivatization of Ethanedione, di-4-pyridinyl- .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume